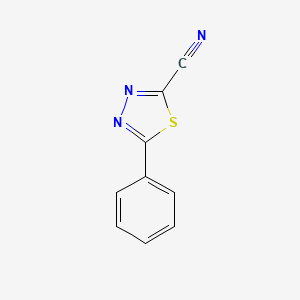

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile

Beschreibung

Significance of Heterocyclic Scaffolds in Modern Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern chemical science. Their prevalence is notable in a vast array of pharmaceuticals, agrochemicals, and materials. This significance stems from their diverse structural arrangements and the ability of heteroatoms like nitrogen, sulfur, and oxygen to influence electronic properties and engage in specific biological interactions. In medicinal chemistry, these scaffolds are often considered "privileged structures" due to their capacity to bind to a wide range of biological targets with high affinity and specificity. The application of heterocyclic compounds allows for the fine-tuning of critical drug properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents.

Among the vast family of heterocyclic compounds, the 1,3,4-thiadiazole (B1197879) ring has emerged as a particularly versatile and significant scaffold. This five-membered ring, containing one sulfur and two nitrogen atoms, is a key pharmacophore in numerous biologically active molecules. Its high aromaticity contributes to its in vivo stability and generally low toxicity in higher vertebrates. The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases, which allows its derivatives to potentially interfere with DNA replication processes. The mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes and interact with various biological targets.

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. The sulfur atom in the ring enhances lipid solubility, a crucial factor for drug absorption and distribution. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological receptors. In materials science, the electron-deficient nature and good electron-accepting ability of the 1,3,4-thiadiazole core, combined with its thermal and chemical stability, make it a valuable component in the development of optics and electrochemistry. These properties are harnessed in applications such as charge-transporting materials, photoluminescent devices, and corrosion inhibitors.

Specificity of the Phenyl and Carbonitrile Substituents in 1,3,4-Thiadiazole Chemistry

The biological activity and physicochemical properties of the 1,3,4-thiadiazole core are significantly modulated by the nature of the substituents at the 2- and 5-positions. In the case of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile, the phenyl and carbonitrile groups each impart specific and influential characteristics.

The phenyl group at the 5-position generally enhances the biological activity of the compound. It can participate in π-π stacking and hydrophobic interactions with biological targets, thereby increasing binding affinity. The aromatic ring also provides a site for further functionalization, allowing for the synthesis of a diverse library of derivatives with modified properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the electronic properties of the entire molecule, influencing its pharmacological profile.

The carbonitrile group (-C≡N) at the 2-position is a potent electron-withdrawing group that significantly influences the molecule's electronic and pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor, contributing to receptor binding. Furthermore, the incorporation of a nitrile group can improve a molecule's metabolic stability by blocking metabolically labile sites. It can also enhance solubility and bioavailability, key parameters in drug development.

Historical Development and Evolution of Research on 1,3,4-Thiadiazoles with Phenyl and Carbonitrile Moieties

The chemistry of 1,3,4-thiadiazoles dates back to the late 19th century, with its development closely linked to the discovery of phenylhydrazine (B124118) and hydrazine. Early research focused on the fundamental synthesis and reactivity of the thiadiazole ring. A common and enduring method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives.

In the context of 5-phenyl substituted derivatives, much of the historical and ongoing research has focused on 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), a versatile intermediate for the synthesis of a wide range of biologically active compounds. nih.gov The amino group can be readily modified to introduce various functionalities, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.

Research into 1,3,4-thiadiazoles bearing a carbonitrile group has been driven by the unique properties conferred by this functional group. The development of synthetic methodologies to introduce the carbonitrile moiety onto the thiadiazole ring has been a key area of investigation. While the body of research specifically on this compound is more limited compared to its 2-amino analogue, the foundational knowledge from these related compounds provides a strong basis for its exploration.

Scope, Objectives, and Rationale for Focused Research on this compound

The focused research on this compound is driven by the compelling combination of its structural features. The rationale for its investigation is multifaceted:

Synergistic Effects: The combination of the biologically active 1,3,4-thiadiazole core, the activity-enhancing phenyl group, and the property-modulating carbonitrile group presents an opportunity for synergistic effects, potentially leading to novel compounds with enhanced efficacy and favorable pharmacokinetic profiles.

Scaffold for Drug Discovery: This compound serves as a valuable scaffold for the development of new therapeutic agents. The phenyl and carbonitrile groups offer sites for chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Exploration of Under-Researched Chemical Space: While 5-phenyl-1,3,4-thiadiazole derivatives have been extensively studied, the carbonitrile analogue remains relatively underexplored. Focused research in this area can lead to the discovery of novel biological activities and applications.

Versatile Building Block: this compound is a versatile building block in organic synthesis. The carbonitrile group can be transformed into other functional groups, such as amines or carboxylic acids, providing access to a wider range of derivatives.

The primary objectives of focused research on this compound include the development of efficient and scalable synthetic routes, comprehensive characterization of its physicochemical properties, and thorough investigation of its potential biological activities across various therapeutic areas.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds mentioned in this article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAZAADJISYHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 1,3,4 Thiadiazole 2 Carbonitrile and Its Precursors

Established Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Core Structures

The formation of the 1,3,4-thiadiazole ring is a cornerstone of this synthesis, with several well-established methods available to chemists. These routes often involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions from Thiosemicarbazides and Carboxylic Acid Derivatives

A prevalent and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives. wikipedia.orgresearchgate.net This approach is particularly relevant for the synthesis of precursors to 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile. The general reaction involves the condensation of a carboxylic acid with thiosemicarbazide (B42300), followed by dehydrative cyclization to form the thiadiazole ring. researchgate.net

The reaction typically proceeds by reacting a suitable carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent. wikipedia.org For instance, the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole, a key intermediate, is achieved by reacting benzoic acid with thiosemicarbazide. researchgate.net The mechanism involves the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3,4-thiadiazole ring. researchgate.net

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference(s) |

| Benzoic Acid | Thiosemicarbazide | POCl₃, reflux | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | researchgate.net |

| Aromatic Carboxylic Acids | Thiosemicarbazide | Concentrated H₂SO₄ | 2-Amino-5-aryl-1,3,4-thiadiazoles | wikipedia.org |

| Carboxylic Acids | Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | nih.gov |

| Furan-2-carboxylic acid | Thiosemicarbazide | Concentrated H₂SO₄, reflux | 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole | wikipedia.org |

Alternative Cyclization Strategies

While the thiosemicarbazide route is common, other strategies exist for constructing the 1,3,4-thiadiazole core. These alternatives can offer advantages in terms of substrate scope or reaction conditions.

From Acylhydrazines and Carbon Disulfide: Acylhydrazines can react with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-thiadiazole derivative.

From Dithiocarbazates: Pre-formed dithiocarbazates can be cyclized with various reagents to yield the thiadiazole ring.

From 1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be converted to a 1,3,4-thiadiazole ring through a thionation reaction, often using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This bioisosteric transformation can be a useful synthetic tool.

Role of Specific Reagents and Catalysts in Thiadiazole Ring Formation

The choice of reagent and catalyst is crucial for the efficiency and success of the thiadiazole ring formation.

Phosphorus Oxychloride (POCl₃): This is a widely used and effective dehydrating agent for the cyclization of acylthiosemicarbazides. researchgate.net It facilitates the intramolecular condensation by activating the carbonyl group of the carboxylic acid derivative. The reaction is typically carried out by refluxing the reactants in an excess of POCl₃.

Polyphosphate Ester (PPE): PPE is another powerful dehydrating agent that can promote the cyclization under milder conditions compared to POCl₃. It is known to be effective in the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. nih.gov

Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent in the cyclization of thiosemicarbazides with carboxylic acids. wikipedia.org

p-Toluenesulfonyl Chloride (p-TsCl): In some regioselective syntheses of 2-amino-substituted 1,3,4-thiadiazoles, p-TsCl is used as a cyclizing agent in the presence of a base like triethylamine.

| Reagent/Catalyst | Role in Reaction | Typical Reaction Conditions | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | Dehydrating and cyclizing agent | Refluxing in excess reagent | researchgate.net |

| Polyphosphate Ester (PPE) | Dehydrating and cyclizing agent | Milder conditions, one-pot synthesis | nih.gov |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and dehydrating agent | Refluxing with starting materials | wikipedia.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Cyclizing agent | In the presence of a base (e.g., triethylamine) |

Functionalization Strategies for Introducing Phenyl and Carbonitrile Moieties

Once the 1,3,4-thiadiazole core is established, the next critical phase is the introduction of the phenyl and carbonitrile groups at the desired positions.

Introduction of the Phenyl Group at Position 5

The introduction of the phenyl group at the 5-position of the 1,3,4-thiadiazole ring is most commonly achieved by starting with a phenyl-containing precursor. In the context of the cyclization reactions discussed in section 2.1.1, the use of benzoic acid or its derivatives as the carboxylic acid component directly installs the phenyl group at the C5 position of the resulting thiadiazole ring. researchgate.net This is a highly regioselective and straightforward approach.

For instance, the reaction between benzoic acid and thiosemicarbazide in the presence of phosphorus oxychloride directly yields 5-phenyl-1,3,4-thiadiazol-2-amine, which is the immediate precursor for the introduction of the carbonitrile group. researchgate.net

Regioselective Introduction of the Carbonitrile Group at Position 2 (or its Precursors)

The introduction of a carbonitrile (cyano) group at the C2 position of the 5-phenyl-1,3,4-thiadiazole ring is a key transformation. A highly effective and well-established method for this is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This reaction allows for the conversion of a primary aromatic amine to a variety of functional groups, including a nitrile.

The process begins with the diazotization of the 2-amino group of 5-phenyl-1,3,4-thiadiazol-2-amine. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C). chemmethod.com This in situ generation of nitrous acid leads to the formation of a diazonium salt intermediate.

The subsequent step involves the reaction of the diazonium salt with a copper(I) cyanide (CuCN) solution. wikipedia.orglscollege.ac.in The copper(I) salt catalyzes the displacement of the diazonium group (N₂) by the cyanide nucleophile, resulting in the formation of the desired this compound.

General Steps of the Sandmeyer Cyanation:

Diazotization: 5-Phenyl-1,3,4-thiadiazol-2-amine is dissolved in a cold mineral acid (e.g., HCl).

An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide.

The reaction mixture is typically warmed to room temperature or gently heated to promote the decomposition of the diazonium salt and the formation of the nitrile, with the evolution of nitrogen gas.

While the Sandmeyer reaction is the most direct and widely recognized method, other potential, though less commonly reported, strategies for introducing a nitrile group could involve:

Dehydration of a 2-carboxamide: If 5-phenyl-1,3,4-thiadiazole-2-carboxamide were synthesized, it could potentially be dehydrated using a strong dehydrating agent to yield the corresponding nitrile.

Nucleophilic substitution of a 2-halo-1,3,4-thiadiazole: A 2-halo derivative could undergo nucleophilic substitution with a cyanide salt, although the reactivity of the halogen at this position would be a critical factor.

The Sandmeyer reaction, however, remains the most practical and well-documented approach for the regioselective introduction of the carbonitrile group at the 2-position of the 5-phenyl-1,3,4-thiadiazole ring.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance efficiency. These approaches focus on reducing reaction times, eliminating hazardous solvents, and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free Reactions and Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. researchgate.net The synthesis of the key precursor, 5-phenyl-1,3,4-thiadiazol-2-amine, from substituted benzoic acids and thiosemicarbazide can be significantly accelerated using microwave irradiation. asianpubs.orgjocpr.com This high-speed, efficient method not only conserves energy but also minimizes the potential for side reactions, leading to cleaner products. asianpubs.orgresearchgate.net

For instance, the cyclization reaction of benzoic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is a common route to the 2-amino precursor. asianpubs.orgmdpi.com Under microwave irradiation, this reaction can be completed in minutes, whereas conventional methods may require several hours of refluxing. researchgate.net

Some methodologies are advancing towards solvent-free or solid-phase reactions, further enhancing their green credentials. A solid-phase grinding method has been developed for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, where reactants like thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature. google.com This approach simplifies the process, reduces waste, and avoids the use of volatile organic solvents, with reported yields exceeding 91%. google.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-amino-5-aryl-1,3,4-thiadiazole Precursors

| Method | Typical Reaction Time | Typical Yield | Advantages |

|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Well-established, requires standard laboratory equipment. |

| Microwave Irradiation | Minutes | Good to Excellent | Reduced reaction time, higher yields, energy efficiency, cleaner reaction profiles. researchgate.netasianpubs.org |

| Solid-Phase Grinding | Minutes | Excellent | Solvent-free, mild conditions, simple workup, high efficiency. google.com |

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. The ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste.

The conventional synthesis of the precursor 5-phenyl-1,3,4-thiadiazol-2-amine from benzoic acid and thiosemicarbazide via acid-catalyzed cyclodehydration demonstrates the challenges in achieving high atom economy. In this reaction, water molecules are eliminated as byproducts.

Reaction: C₇H₆O₂ (Benzoic Acid) + CH₅N₃S (Thiosemicarbazide) → C₈H₇N₃S (5-phenyl-1,3,4-thiadiazol-2-amine) + 2H₂O (Water)

Calculation:

Molecular Weight of Reactants: 122.12 g/mol (Benzoic Acid) + 91.13 g/mol (Thiosemicarbazide) = 213.25 g/mol

Molecular Weight of Desired Product: 177.23 g/mol

Atom Economy: (177.23 / 213.25) * 100% ≈ 83.1%

Novel Synthetic Route Development and Optimization for Enhanced Yields and Purity

Direct synthesis of this compound is not commonly reported; however, a highly effective and novel pathway involves a multi-step process starting from the readily available precursor, 5-phenyl-1,3,4-thiadiazol-2-amine. This approach leverages well-established reactions and allows for optimization at each stage to ensure high yields and purity.

A key transformation in this pathway is the Sandmeyer reaction, which is a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. nih.gov This reaction is particularly useful for introducing the carbonitrile group onto the 1,3,4-thiadiazole ring, a moiety that can be otherwise challenging to install directly. nih.gov

The proposed synthetic route is as follows:

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (Precursor): This precursor is synthesized via the cyclodehydration of benzoic acid and thiosemicarbazide. mdpi.com Optimization of this step involves selecting an efficient dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, and controlling the reaction temperature to maximize the yield, which can be as high as 91%. mdpi.comsphinxsai.com

Diazotization: The 2-amino group of the precursor is converted into a diazonium salt. This is typically achieved by treating the amine with nitrosyl sulphuric acid or a mixture of sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. semanticscholar.org

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide (CuCN), to replace the diazonium group with a nitrile group, yielding the final product, this compound. nih.gov The success of this step is dependent on careful temperature control and the purity of the diazonium salt.

Optimization of this entire process involves purifying the 2-amino precursor to ensure a clean diazotization step and carefully managing the conditions of the Sandmeyer reaction to prevent side reactions and maximize the yield of the final carbonitrile compound.

Table 2: Proposed Synthetic Route for this compound

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | Benzoic acid, Thiosemicarbazide, POCl₃ | Formation of the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold. mdpi.com |

| 2 | Diazotization | 5-phenyl-1,3,4-thiadiazol-2-amine, NaNO₂, HCl | Conversion of the primary amino group to a diazonium salt. semanticscholar.org |

| 3 | Cyanation | Diazonium salt, Copper(I) cyanide (CuCN) | Introduction of the carbonitrile group via Sandmeyer reaction. nih.gov |

This strategic development of synthetic routes, combined with the adoption of green chemistry principles, facilitates the efficient and sustainable production of this compound for its various applications.

Chemical Reactivity, Transformation Chemistry, and Derivatization of 5 Phenyl 1,3,4 Thiadiazole 2 Carbonitrile

Reactivity of the Carbonitrile Group

The carbonitrile (or nitrile) group, with its carbon-nitrogen triple bond, is a key site for chemical modifications, primarily through reactions that target the electrophilic carbon atom.

Nucleophilic Addition Reactions to the Carbonitrile Moiety

The carbon atom of the nitrile group in 5-phenyl-1,3,4-thiadiazole-2-carbonitrile is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add across the carbon-nitrogen triple bond. This reaction initially forms an imine intermediate, which upon acidic workup, can be hydrolyzed to a ketone. This transformation is a valuable method for introducing new carbon-carbon bonds at the 2-position of the thiadiazole ring. For instance, the reaction with a Grignard reagent would proceed as outlined below, ultimately yielding a 2-acyl-5-phenyl-1,3,4-thiadiazole.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Iminomagnesium halide | 2-Acyl-5-phenyl-1,3,4-thiadiazole |

| Organolithium Reagent (RLi) | Iminolithium salt | 2-Acyl-5-phenyl-1,3,4-thiadiazole |

This table illustrates the general outcome of nucleophilic addition of organometallic reagents to the carbonitrile group.

Hydrolysis and Ammonolysis Transformations of the Nitrile Functionality

The carbonitrile group can be converted to other important functional groups through hydrolysis and related reactions. Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction typically proceeds in two stages: initial conversion to the corresponding amide, 5-phenyl-1,3,4-thiadiazole-2-carboxamide, followed by further hydrolysis to the carboxylic acid, 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid. The reaction conditions can often be controlled to favor the formation of the amide as the final product.

Ammonolysis, the reaction with ammonia (B1221849) or amines, can also occur, leading to the formation of amidines. These reactions expand the synthetic utility of the starting carbonitrile by providing access to a range of derivatives with different electronic and steric properties.

| Reaction | Reagents | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | 5-Phenyl-1,3,4-thiadiazole-2-carboxamide |

| Full Hydrolysis | H₂O, H⁺ or OH⁻ (vigorous) | 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid |

| Ammonolysis | NH₃ or RNH₂ | 5-Phenyl-1,3,4-thiadiazole-2-carboxamidine |

This table summarizes the key transformation products from the hydrolysis and ammonolysis of the nitrile group.

Cycloaddition Reactions Involving the Carbonitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This [3+2] cycloaddition reaction, often catalyzed by a Lewis acid, is a powerful method for the synthesis of 5-substituted tetrazoles. In the case of this compound, reaction with an azide (B81097) source such as sodium azide would yield 2-(5-phenyl-1,3,4-thiadiazol-2-yl)-2H-tetrazole. This transformation is significant as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Reactivity of the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. This electronic nature makes the carbon atoms of the ring, particularly at the 2- and 5-positions, susceptible to nucleophilic attack, while generally being unreactive towards electrophilic substitution unless activating groups are present.

Electrophilic and Nucleophilic Substitutions on the Ring System

Electrophilic Substitution: The 1,3,4-thiadiazole ring itself is generally resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions due to its electron-deficient character. nih.gov However, electrophilic substitution can occur on the phenyl ring at the 5-position. The reactivity and regioselectivity of such substitutions would be governed by the electronic nature of the 1,3,4-thiadiazole-2-carbonitrile (B8798023) substituent, which is electron-withdrawing, directing incoming electrophiles primarily to the meta-position of the phenyl ring.

Nucleophilic Substitution: The carbon atoms of the 1,3,4-thiadiazole ring are prone to nucleophilic attack. nih.gov For nucleophilic substitution to occur on the ring of this compound, a leaving group would typically need to be present at the 2- or 5-position. For instance, if the starting material were a 2-halo-5-phenyl-1,3,4-thiadiazole, the halogen could be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce a range of substituents at the 2-position. The presence of the electron-withdrawing carbonitrile group would further activate the ring towards such nucleophilic attack.

| Reaction Type | Position of Attack | General Outcome |

| Electrophilic Substitution | Phenyl ring (meta-position) | Introduction of an electrophile on the phenyl ring. |

| Nucleophilic Substitution | Thiadiazole ring (C2 or C5) | Displacement of a leaving group by a nucleophile. |

This table outlines the general patterns of electrophilic and nucleophilic substitution on the 5-phenyl-1,3,4-thiadiazole framework.

Ring-Opening and Ring-Closing Reactions of the Thiadiazole Core

The 1,3,4-thiadiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. Treatment with strong bases, for example, can lead to cleavage of the heterocyclic ring. nih.gov The specific products of such a reaction would depend on the nature of the base and the reaction conditions.

Conversely, the 1,3,4-thiadiazole ring is often synthesized through ring-closing reactions. Common synthetic routes involve the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives. mdpi.com Ring transformation reactions are also known, where a different heterocyclic ring can be converted into a 1,3,4-thiadiazole, or a 1,3,4-thiadiazole can be transformed into another heterocyclic system. For instance, some 1,3,4-oxadiazoles can be converted to 1,3,4-thiadiazoles.

Heterocyclic Transformations and Rearrangements

The 1,3,4-thiadiazole ring is a stable aromatic system, making its transformation or rearrangement less common than reactions on its substituents. chemicalbook.com The carbon atoms of the ring are electron-deficient, rendering them susceptible to nucleophilic attack, which can lead to ring cleavage under harsh basic conditions. chemicalbook.com

However, the primary site for heterocyclic transformation originating from this compound is the nitrile group itself. The nitrile functionality is a versatile precursor for the synthesis of other five-membered heterocyclic rings. For instance, nitrile groups can react with azides, such as sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid, to undergo a [3+2] cycloaddition reaction, yielding a tetrazole ring. This conversion transforms the starting compound into 5-(5-phenyl-1,3,4-thiadiazol-2-yl)tetrazole, a new molecular entity with a different set of chemical and biological properties.

Derivatization at the Phenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group attached to the 1,3,4-thiadiazole ring can undergo electrophilic aromatic substitution. The 1,3,4-thiadiazole ring acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. chemicalbook.com This deactivating effect means that harsher reaction conditions are typically required compared to the substitution of benzene (B151609) itself. The electron-withdrawing nature of the thiadiazole heterocycle directs incoming electrophiles primarily to the meta-position of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, yielding 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-carbonitrile.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This would result in the formation of 5-(3-bromophenyl)-1,3,4-thiadiazole-2-carbonitrile, for example.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H) at the meta-position.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also possible, though the deactivated nature of the ring makes these reactions challenging. masterorganicchemistry.com

Side-Chain Modifications of Phenyl-Substituted Derivatives

Once an initial electrophilic substitution has been performed on the phenyl ring, the newly introduced substituent can be further modified to create a wide array of derivatives. This strategy significantly expands the chemical diversity accessible from the parent compound.

For example, the nitro group of 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-carbonitrile can serve as a synthetic handle for various transformations:

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media. The resulting 5-(3-aminophenyl)-1,3,4-thiadiazole-2-carbonitrile possesses a nucleophilic amino group.

Further Derivatization of the Amine: This newly formed amino group can be acylated, alkylated, or used in diazotization reactions to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reactions).

Coupling Reactions and Azo Dye Formation

While this compound cannot directly form an azo dye, its 2-amino analogue, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), is an excellent precursor for this purpose. The carbonitrile can be converted to the corresponding amine via reduction, although hydrolysis to the amide followed by a Hofmann rearrangement is a more common route to the 2-amino derivative from a carboxylic acid precursor.

The synthesis of azo dyes from 5-phenyl-1,3,4-thiadiazol-2-amine involves a two-step diazotization-coupling sequence. semanticscholar.orgresearchgate.netnih.govmdpi.com

Diazotization: The primary aromatic amine is treated with a cold (0–5 °C) solution of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or nitrosyl sulfuric acid, to form a diazonium salt. semanticscholar.orgresearchgate.net

Azo Coupling: The resulting diazonium salt is a weak electrophile and is immediately reacted with an electron-rich coupling component. semanticscholar.orgresearchgate.net The coupling partner is usually a phenol, naphthol, or an aromatic amine. The electrophilic diazonium salt attacks the activated aromatic ring of the coupling partner, resulting in the formation of an azo compound, characterized by the -N=N- linkage. mdpi.com

A variety of azo dyes have been synthesized using this method with different coupling partners. semanticscholar.orgresearchgate.net

| Coupling Compound | Resulting Azo Dye Structure (Generic) | Reference |

|---|---|---|

| 2-Naphthol | Azo dye with a hydroxynaphthalene moiety | semanticscholar.orgresearchgate.net |

| Resorcinol | Azo dye with a dihydroxyphenyl moiety | semanticscholar.orgresearchgate.net |

| N,N-dimethylaniline | Azo dye with a dimethylaminophenyl moiety | semanticscholar.orgresearchgate.netmdpi.com |

| 8-Hydroxyquinoline | Azo dye with a hydroxyquinoline moiety | semanticscholar.orgresearchgate.net |

| 2,6-Diaminopyridine | Azo dye with a diaminopyridine moiety | semanticscholar.orgresearchgate.net |

| 4,6-Dihydroxypyrimidine | Azo dye with a dihydroxypyrimidine moiety | semanticscholar.orgresearchgate.net |

| Aniline | Azo dye with an aminophenyl moiety | mdpi.com |

| Phenol | Azo dye with a hydroxyphenyl moiety | mdpi.com |

Strategies for Advanced Functionalization and Hybrid Compound Synthesis

A key strategy for creating advanced and potentially bioactive molecules is pharmacophoric hybridization, where the 5-phenyl-1,3,4-thiadiazole scaffold is covalently linked to other heterocyclic systems. nih.gov This often involves transforming the substituent at the 2-position into a reactive handle that can be connected to another molecule via a linker.

Starting from 5-phenyl-1,3,4-thiadiazol-2-amine (accessible from the 2-carbonitrile), a common approach is to introduce an acetamide (B32628) linker. The amine is first reacted with chloroacetyl chloride to produce 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This intermediate contains a reactive C-Cl bond, making it an excellent substrate for nucleophilic substitution reactions. nih.gov

This strategy has been employed to synthesize a variety of hybrid compounds:

| Reactant with Chloroacetamide Intermediate | Resulting Hybrid Moiety | Reference |

|---|---|---|

| Substituted Piperazines | Piperazinyl-acetamide-thiadiazole | nih.gov |

| Benzyl piperidine | Benzylpiperidinyl-acetamide-thiadiazole | nih.gov |

| Pyridine | Pyridinium-acetamide-thiadiazole salt | nih.gov |

| Substituted Thioureas | Aminothiazolyl-thiadiazole (via S-alkylation and cyclodehydration) | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol | Benzothiazole-thiadiazole hybrid (in a multi-step synthesis) | mdpi.com |

These synthetic strategies demonstrate that this compound is a valuable starting material, not only for direct modification but also as a precursor to more functionalized intermediates that serve as building blocks for complex molecular hybrids.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Phenyl 1,3,4 Thiadiazole 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed articles or spectral database entries containing a complete assignment of the ¹H and ¹³C NMR spectra for 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile could be located. While NMR data for analogous compounds, such as 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090), are available, the significant electronic differences between an amine (-NH₂) substituent and a carbonitrile (-C≡N) group prevent a scientifically accurate extrapolation of the chemical shifts and coupling constants.

Multi-Dimensional NMR Techniques (2D-NMR, e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

There are no published studies detailing the use of 2D-NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete and unambiguous assignment of the proton and carbon signals of this compound. Such analyses are crucial for confirming the molecular structure and connectivity but appear not to have been performed or publicly reported for this specific compound.

Dynamic NMR Studies for Conformational Analysis

A search for dynamic NMR (DNMR) studies, which would investigate the conformational dynamics, such as the rotational barrier of the phenyl group relative to the thiadiazole ring, yielded no results for this compound.

Solid-State NMR for Polymorphic Studies

Similarly, the scientific literature lacks any reports on the use of solid-state NMR (ssNMR) spectroscopy to investigate the potential polymorphism of this compound. These studies are essential for characterizing the different crystalline forms a compound may adopt, which can impact its physical and biological properties.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

No crystal structure data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography provides definitive proof of molecular structure and detailed insights into the three-dimensional arrangement of molecules in the solid state.

Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, a discussion of the specific intermolecular interactions (such as π-π stacking or dipole-dipole interactions involving the nitrile group) and the crystal packing arrangement of this compound would be purely speculative. While studies on related compounds describe various packing motifs, these are highly dependent on the specific functional groups present and cannot be reliably applied to the title compound.

Conformational Analysis in the Solid State

The precise conformation of the molecule in the solid state, particularly the dihedral angle between the phenyl and thiadiazole rings, remains unknown in the absence of X-ray crystallographic data.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing its characteristic vibrational modes. For this compound, the spectra are expected to be complex, showing distinct bands corresponding to the phenyl ring, the 1,3,4-thiadiazole (B1197879) heterocycle, and the nitrile substituent.

The vibrational spectrum of this compound can be dissected into contributions from its primary structural components.

Phenyl Group: The aromatic phenyl ring exhibits several characteristic vibrations. The C-H stretching modes typically appear as a series of bands above 3000 cm⁻¹. scielo.org.za Aromatic C=C ring stretching vibrations are expected in the 1600-1440 cm⁻¹ region. esisresearch.org

Nitrile Group (C≡N): The carbon-nitrogen triple bond of the nitrile group is expected to produce a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2260 and 2220 cm⁻¹. This band is a key diagnostic marker for the carbonitrile functionality.

1,3,4-Thiadiazole Ring: The heterocyclic ring contributes several bands to the spectrum. The C=N stretching vibration within the thiadiazole ring is typically observed in the range of 1628-1520 cm⁻¹. esisresearch.orgnih.gov Other vibrations, including C-S and various ring stretching and deformation modes, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table summarizes the expected characteristic vibrational frequencies for this compound based on analyses of similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenyl Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Phenyl Ring | C=C Stretch | 1600 - 1440 | Medium to Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Thiadiazole Ring | C=N Stretch | 1628 - 1520 | Medium |

| Thiadiazole Ring | Ring Breathing/Deformation | Fingerprint Region (<1500) | Variable |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₉H₅N₃S), the calculated exact mass of the protonated molecular ion [M+H]⁺ is approximately 188.0280.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. Tandem mass spectrometry (MS/MS) experiments on thiadiazole derivatives reveal that fragmentation often involves the decomposition of the heterocyclic ring. nih.gov

Key expected fragmentation pathways for this compound include:

Loss of the Nitrile Group: Cleavage of the C-C bond between the thiadiazole ring and the nitrile group, resulting in the loss of a neutral CN radical.

Phenyl Cation Formation: Fragmentation leading to the formation of the stable phenyl cation (C₆H₅⁺) at m/z 77 is a common pathway for phenyl-substituted compounds.

Thiadiazole Ring Cleavage: The thiadiazole ring itself can break apart, leading to the loss of small neutral molecules like N₂, HCN, or thiofulminic acid (HCNS), resulting in a number of characteristic signals. nih.gov

The table below outlines some plausible fragments and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Formula | Calculated m/z | Plausible Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | [C₉H₆N₃S]⁺ | 188.0280 | - |

| [M-CN]⁺ | [C₈H₅N₂S]⁺ | 161.0173 | HCN |

| [M-N₂]⁺ | [C₉H₅NS]⁺ | 159.0143 | N₂ |

| Phenyl Cation | [C₆H₅]⁺ | 77.0391 | C₃N₃S |

| Benzonitrile Cation | [C₇H₅N]⁺ | 103.0422 | CN₂S |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground state to a higher energy excited state. The structure of this compound contains multiple chromophores—the phenyl ring, the thiadiazole ring, and the nitrile group—which are conjugated, creating an extended π-system.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions: elte.hu

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch Given the conjugated aromatic system, these transitions are expected to be prominent in the near-UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to a π* anti-bonding orbital. elte.huuzh.ch These transitions are typically of lower energy and lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands at longer wavelengths.

The conjugation between the phenyl and thiadiazole rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the non-conjugated, individual chromophores.

| Electronic Transition | Orbital Change | Expected Wavelength (λₘₐₓ) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | π bonding → π anti-bonding | ~250-350 nm | High |

| n → π | Non-bonding → π anti-bonding | >300 nm | Low |

Chiroptical Properties (e.g., Circular Dichroism) if Asymmetric Derivatives are Studied

Chiroptical properties, such as those measured by Circular Dichroism (CD) spectroscopy, arise from the differential absorption of left- and right-circularly polarized light by chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a condition that typically arises from the presence of an asymmetric center.

The parent compound, this compound, is achiral. It possesses a plane of symmetry and lacks any stereocenters. Consequently, it does not exhibit optical activity and will not produce a signal in a CD spectrum.

Chiroptical studies would only become relevant for asymmetric derivatives of this compound. Chirality could be introduced, for example, by attaching a chiral substituent to the phenyl ring or by synthesizing a derivative with a stereocenter elsewhere in the molecule. For such chiral analogues, CD spectroscopy could be a valuable tool for assigning the absolute configuration of the stereocenters by correlating the sign of the observed Cotton effects with the molecule's spatial arrangement. researchgate.net

Theoretical and Computational Investigations of 5 Phenyl 1,3,4 Thiadiazole 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For derivatives of 1,3,4-thiadiazole (B1197879), these studies are crucial for predicting geometry, stability, and spectroscopic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles. A key aspect of its conformational analysis would be determining the rotational barrier and the most stable orientation of the phenyl group relative to the thiadiazole ring. It is expected that the molecule is largely planar, but a slight torsion angle between the two rings is possible to minimize steric hindrance. Without specific studies, precise values for these geometric parameters remain undetermined.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be distributed over the electron-rich phenyl and thiadiazole rings, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitrile group. While analogous structures have been studied, the specific energy values and distribution for this compound are not published.

Charge Distribution, Electrostatic Potentials, and Fukui Functions

Analysis of the charge distribution provides insight into the polarity and reactivity of the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-deficient regions. For this compound, negative potential (red/yellow) would be anticipated around the nitrogen atoms of the thiadiazole and nitrile groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the phenyl ring. Fukui functions could further refine this by identifying the specific atoms most likely to participate in nucleophilic or electrophilic reactions, but such specific analyses for this molecule are not available.

Vibrational Frequencies and Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are often used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. Key predicted peaks for this compound would include the C≡N stretch of the nitrile group, C=N and C-S stretching within the thiadiazole ring, and C-H and C=C vibrations from the phenyl group.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-visible spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

While these predictive methods are standard, the calculated spectroscopic data for this compound are absent from the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a window into the dynamic behavior of a compound in different environments.

Conformational Flexibility and Dynamics in Solution

An MD simulation of this compound in a solvent like water or DMSO would reveal its dynamic behavior. It would allow for the study of the conformational flexibility, particularly the rotation of the phenyl ring, and how solvent molecules interact with different parts of the compound. Such simulations are critical for understanding how the molecule behaves in a biological or reaction medium, but this level of investigation has not been specifically reported for this compound.

Interaction with Solvents and Other Molecules

The interaction of a molecule with its environment is fundamental to its chemical behavior, solubility, and biological activity. The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a key component of nucleic acids. mdpi.comnih.govmdpi.com This structural similarity suggests that the thiadiazole moiety can engage in specific interactions with biological macromolecules. mdpi.comnih.govmdpi.com

The 1,3,4-thiadiazole nucleus is known to be lipophilic, and the presence of a sulfur atom can enhance lipid solubility, which is a critical factor for crossing cellular membranes. mdpi.comnih.gov The mesoionic character of the 1,3,4-thiadiazole ring—possessing discrete regions of positive and negative charge—further facilitates its ability to traverse biological membranes and interact effectively with target proteins. mdpi.comnih.gov This property contributes to good oral absorption and bioavailability for many derivatives of this scaffold. nih.govmdpi.com

In this compound, the phenyl group at the 5-position adds a significant hydrophobic character, likely influencing its solubility in nonpolar solvents and promoting hydrophobic interactions with molecular targets. The carbonitrile group at the 2-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can participate in specific, directional interactions with solvents and biological residues. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can quantify these properties by calculating molecular electrostatic potential maps and orbital energies, providing a theoretical basis for understanding these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These predictive models are vital for prioritizing the synthesis of new compounds and for understanding the structural features that govern a desired effect.

Predictive modeling for compounds like this compound can follow two main paths. Ligand-based models are developed when the three-dimensional structure of the biological target is unknown. These models rely on a set of molecules with known activities to derive a hypothesis about the necessary structural features for activity (a pharmacophore) or to build a statistical model.

Structure-based models, conversely, are used when the 3D structure of the target protein is available. These models utilize molecular docking and scoring functions to predict the binding orientation and affinity of a ligand within the target's active site. For instance, 2D-QSAR models have been successfully generated for thiazole (B1198619) derivatives to predict their inhibitory activity against enzymes like 5-lipoxygenase, demonstrating the utility of this approach for related heterocyclic systems. laccei.org These models use various molecular descriptors (e.g., topological, electronic, and steric) to build a linear or non-linear equation that predicts activity.

More advanced computational techniques like the Electronic-Topological Method (ETM) and artificial neural networks (ANNs) have been applied to analyze the structure-activity relationships of 1,3,4-thiadiazole derivatives. researchgate.net In one study, these methods were used to investigate the antituberculosis activity of a series of 2,5-disubstituted-1,3,4-thiadiazoles. researchgate.net

The ETM approach identifies specific pharmacophoric fragments and anti-pharmacophoric fragments within a molecule that are statistically associated with the presence or absence of biological activity. Feed-forward neural networks (FFNNs), trained with back-propagation algorithms, can capture complex, non-linear relationships between molecular descriptors and activity that may be missed by simpler linear regression models. researchgate.net These sophisticated modeling techniques are powerful tools for deciphering the intricate structural requirements for the biological activity of 1,3,4-thiadiazole compounds.

| Method | Description | Application Example | Reference |

|---|---|---|---|

| 2D-QSAR | Correlates 2D structural descriptors with biological activity using linear regression. | Modeling inhibitors of 5-lipoxygenase. | laccei.org |

| Electronic-Topological Method (ETM) | Identifies key structural fragments (pharmacophores) responsible for activity. | Investigating antituberculosis activity of 2,5-disubstituted-1,3,4-thiadiazoles. | researchgate.net |

| Feed-Forward Neural Networks (FFNN) | A machine learning approach using non-linear algorithms to model complex structure-activity relationships. | Analyzing structure-activity relationships for antituberculosis compounds. | researchgate.net |

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drugs to their protein targets, playing a critical role in rational drug design.

Molecular docking studies on various 1,3,4-thiadiazole derivatives have successfully predicted their binding modes within the active sites of numerous biological targets. These studies are crucial for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors.

For example, docking studies have established a binding site for 1,3,4-thiadiazole derivatives with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov Other studies have docked thiadiazole compounds into the active site of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. nih.govdovepress.comresearchgate.net The heteroatoms of the thiadiazole ring are often involved in crucial interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site. dovepress.comnih.gov In a study targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), docking revealed that the nitrogen atoms of the 1,3,4-thiadiazole moiety can form two hydrogen bonds with the residue ASN923, highlighting the ring's importance for binding affinity. nih.govmdpi.com The stability of these predicted binding modes is often further evaluated using molecular dynamics (MD) simulations, which provide insight into the conformational stability of the ligand-protein complex over time. nih.govresearchgate.net

| Derivative Class | Biological Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Docking supported the biological activity with a binding energy of -1.6 kcal/mol for the most potent compound. | nih.govdovepress.com |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Potent inhibitors formed a critical hydrogen bond with Ser59 and arene-arene interactions with Phe31. | researchgate.net |

| General 1,3,4-thiadiazoles | VEGFR-2 | The nitrogen atoms of the thiadiazole ring formed two hydrogen bonds with ASN923, enhancing binding affinity. | nih.govmdpi.com |

| General 1,3,4-thiadiazoles | SARS-CoV-2 Main Protease (Mpro) | A derivative showed a promising docking score of -11.4 kcal/mol, and the complex was stable in 100 ns MD simulations. | researchgate.net |

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By employing methods like pharmacophore modeling and molecular docking, researchers can efficiently screen vast chemical databases to find novel scaffolds or lead compounds. nih.gov

For the 1,3,4-thiadiazole scaffold, this approach has been used to explore a wide range of potential molecular targets. The diverse biological activities reported for this class of compounds—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—suggest that they can interact with multiple targets. researchgate.net Identified molecular targets for various 1,3,4-thiadiazole derivatives include:

Kinases: Such as EGFR, HER-2, VEGFR-2, and Abl kinase. nih.govnih.govmdpi.com

Enzymes in metabolic pathways: Including dihydrofolate reductase (DHFR) and carbonic anhydrase. nih.govresearchgate.net

Other enzymes: Such as cyclooxygenase (CO), topoisomerase II, and various proteases. researchgate.netmdpi.com

The interaction mechanisms often involve the thiadiazole ring acting as a central scaffold, positioning substituents to make specific contacts with the target protein. The ability of the ring's nitrogen and sulfur atoms to participate in hydrogen bonds, and for the entire ring system to engage in hydrophobic and van der Waals interactions, makes it a versatile pharmacophore for targeting diverse enzymatic active sites. nih.govmdpi.com

Mechanistic Exploration of Biological Activities of 5 Phenyl 1,3,4 Thiadiazole 2 Carbonitrile Derivatives in Cellular and Enzymatic Models

Investigations of Enzymatic Inhibition Mechanisms

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) and Related Serine Proteases

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been investigated as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, making it a key target for the management of type 2 diabetes. jetir.org While direct studies on 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile are limited, research on analogous heterocyclic compounds, including thiazolopyrimidines and oxadiazoles, provides insights into potential mechanisms. jetir.orgnih.gov These inhibitors typically function by binding to the active site of the DPP-4 enzyme. The mechanism often involves interactions with key residues in the catalytic domain, thereby preventing the enzyme from cleaving its natural substrates. jetir.org The development of DPP-4 inhibitors is considered a significant advancement in diabetes therapy, offering advantages such as a low risk of hypoglycemia and good general tolerance. jetir.org

Studies on Cholinesterase (AChE and BuChE) Inhibition and Kinetics

Derivatives of 5-phenyl-1,3,4-thiadiazole have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic nervous system and implicated in the pathology of Alzheimer's disease. tandfonline.comnih.gov Various studies have synthesized and evaluated series of these derivatives, revealing potent in vitro inhibitory activities, often in the nanomolar to low micromolar range. tandfonline.comnih.govnih.gov

Kinetic analyses have been performed to elucidate the mechanism of inhibition. For many of these derivatives, a mixed-type inhibition is observed for AChE. tandfonline.comnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). For instance, one potent (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound was identified as a mixed-type AChE inhibitor. tandfonline.comnih.gov In other cases, derivatives have shown non-competitive inhibition , suggesting they bind to an allosteric site on the enzyme rather than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. nih.gov

Selectivity for AChE over BuChE is a notable characteristic of some of these compounds. One of the most potent inhibitors, a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative, displayed a selectivity ratio of approximately 950 for AChE over BuChE. tandfonline.comnih.gov Molecular docking simulations have further supported these findings, showing that these compounds can occupy the catalytic active site of AChE, forming key interactions that stabilize the inhibitor-enzyme complex. nih.gov

| Compound Class | Target Enzyme(s) | Inhibition Potency (IC₅₀) | Kinetic Mechanism | Selectivity |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivatives | AChE, BuChE | 0.053 µM to >500 µM (AChE) tandfonline.comnih.gov | Mixed-type (AChE) tandfonline.comnih.gov | High for AChE over BuChE (e.g., ~950-fold) tandfonline.comnih.gov |

| General 1,3,4-Thiadiazole analogues | AChE, BuChE | 0.09 µM to 0.17 µM (AChE) nih.gov | Non-competitive (AChE) nih.gov | High for AChE over BuChE (e.g., ~1154-fold) nih.gov |

| Drug-1,3,4-Thiadiazole hybrids | AChE | 18.1 nM (most potent) nih.gov | Mixed-type nih.gov | Not specified |

Inhibition of Carbonic Anhydrase (CA) and Other Metabolic Enzymes

The 1,3,4-thiadiazole ring is a core structural feature in several potent inhibitors of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov Specifically, derivatives bearing a sulfonamide group attached to the thiadiazole ring, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) (a precursor to the drug acetazolamide), have been extensively studied. nih.gov

The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov X-ray crystallography studies have confirmed that the thiadiazole-sulfonamide moiety binds in a canonical fashion to the zinc ion. nih.gov The sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide (B78521) ion, while the sulfonamide oxygens form hydrogen bonds with the side chain of residue Thr199. nih.gov The heterocyclic thiadiazole ring and its substituents can form additional interactions with other amino acid residues in the active site cavity, such as Glu106, Thr200, Phe131, and Leu198, which enhances the binding affinity and can influence isoform selectivity. nih.gov Certain mono-substituted derivatives have shown significant selectivity for specific human CA isoforms, such as hCA II. mdpi.com

| Compound Derivative | Target Enzyme | IC₅₀ / Kᵢ | Inhibition Mechanism | Key Interactions |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA I, hCA II, hCA IX mdpi.com | Kᵢ values well below parent compound researchgate.net | Competitive rsc.org | Coordination of sulfonamide to active site Zn²⁺; H-bonds with Thr199 nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | 0.402 µM (most potent) rsc.org | Competitive rsc.org | Binding to the enzyme's active site rsc.org |

| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA II | 16.7 nM (best) mdpi.com | Not specified | Not specified |

Protein Kinase Inhibition Studies (e.g., Abl protein kinase)

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and frequent targets in cancer therapy. nih.goviscience.in A significant focus has been on the inhibition of the Abl protein kinase, particularly the Bcr-Abl fusion protein associated with chronic myelogenous leukemia (CML). nih.govjapsonline.com

Studies have shown that specific 1,3,4-thiadiazole derivatives can inhibit the Abl protein kinase with IC₅₀ values in the low micromolar range. For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit Abl kinase with an IC₅₀ of 7.4 µM and demonstrated selective activity against the Bcr-Abl positive K562 cell line. nih.gov The mechanism of action involves the binding of these small molecules to the kinase domain of the enzyme, often in the ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets and inhibiting cellular proliferation. nih.govdrugbank.com

Molecular modeling and docking simulations have been employed to understand the binding modes of these inhibitors. These studies suggest that moieties like the nitrothiazole group can act as an anchor, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase's active site. nih.gov These findings provide a rational basis for the further development of 1,3,4-thiadiazole-based kinase inhibitors. nih.govdrugbank.com

| Compound Derivative Class | Target Kinase | IC₅₀ Value | Key Findings from Mechanistic Studies |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM nih.gov | Molecular modeling shows the nitrothiazole moiety anchoring the compound in the active site. nih.gov |

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl tyrosine kinase | Not specified | Identified as potent inhibitors through enzymatic screening and rationalized by molecular docking simulations. drugbank.com |

| Thiadiazole derivatives with phenothiazine (B1677639) pharmacophore | T315I Bcr-Abl mutant | 11.12 µg/ml (trypan blue assay) japsonline.comresearchgate.net | Docking studies showed promising scores against the mutant kinase. japsonline.comresearchgate.net |

Mechanisms of Antimicrobial Potentials (Antibacterial, Antifungal, Antitubercular)

Interference with Microbial Cell Wall/Membrane Integrity

The antimicrobial activity of 5-phenyl-1,3,4-thiadiazole derivatives has been linked to their ability to disrupt the structural integrity of the microbial cell envelope, encompassing both the cell wall and the cell membrane. This mechanism is crucial as these outer layers are essential for microbial survival, providing shape, rigidity, and protection against environmental stresses.

In antibacterial studies, electron microscopy has provided direct evidence of this disruptive mechanism. The treatment of bacterial strains such as Bacillus cereus and Staphylococcus aureus with a potent 1,3,4-thiadiazole derivative resulted in significant morphological changes. Observed effects included evident membrane damage, deformity of the cell surface, elongation of some cells, and the disappearance of the septum, which is critical for cell division. researchgate.net These alterations indicate a direct interference with the bacterial envelope's synthesis or structural maintenance.

In the context of antifungal activity, certain derivatives have been shown to disrupt cell wall biogenesis. One compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, demonstrated potent activity against various Candida species. nih.gov Its mechanism involves compromising the cell wall, leading to an inability of the fungal cells to maintain their shape, the formation of giant cells, and leakage of protoplasmic material. nih.gov Further investigation revealed an uneven distribution of essential cell wall components, chitin (B13524) and β(1→3) glucan, and an increased sensitivity to substances that interfere with wall polymerization. nih.gov Spectroscopic analysis suggested that the compound weakens the interactions between β(1→3) and β(1→6) glucans, which are fundamental to the cell wall's structural integrity. nih.gov This disruption of the cell wall provides a clear mechanism for its potent antifungal effects.

Disruption of Essential Microbial Metabolic Pathways (e.g., glycolysis/gluconeogenesis)

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is linked to their ability to interfere with crucial metabolic processes necessary for pathogen survival. One key target is the thiamine (B1217682) pyrophosphate (TPP) cofactor pathway, which is essential in bacterial amino acid and carbohydrate metabolism. Molecular docking studies have identified the 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae as a potential target. This enzyme plays a pivotal role in the bacterial thiamine and salvage pathway. By inhibiting ThiM, these compounds can disrupt fundamental metabolic functions, leading to bacterial growth inhibition. This mechanism is particularly attractive for antimicrobial drug development as the ThiM enzyme is absent in humans.

Inhibition of Key Microbial Enzymes and Receptors

Beyond metabolic disruption, 5-phenyl-1,3,4-thiadiazole derivatives exert their antimicrobial effects through the direct inhibition of essential enzymes and receptors. The mechanism of action often involves disrupting bacterial cell membranes and inhibiting enzymes critical for cell viability.

Specific enzymatic targets have been identified through molecular docking studies. For instance, certain derivatives show a significant interaction with Tyr 158 and Met103 in the active site of the enoyl-ACP reductase receptor, a key enzyme in fatty acid synthesis. Another identified target is dihydropteroate (B1496061) synthase (DHPS) from Staphylococcus aureus, with docking studies showing a strong connection with the protein. The inhibition of these specific enzymes provides a clear molecular basis for the antibacterial activity observed in this class of compounds.

| Microbial Target Enzyme | Organism | Potential Effect |

| 5-(hydroxyethyl)-methylthiazole kinase (ThiM) | Klebsiella pneumoniae | Disruption of thiamine and carbohydrate metabolic pathways. |

| Enoyl-ACP reductase | - | Inhibition of bacterial fatty acid synthesis. |

| Dihydropteroate synthase (DHPS) | Staphylococcus aureus | Inhibition of folate synthesis pathway. |

Mechanistic Studies of Antineoplastic Activities in Cancer Cell Lines

Derivatives of 1,3,4-thiadiazole have demonstrated significant antineoplastic activity across a wide range of human cancer cell lines. The structural ability of these compounds to interfere with DNA replication processes is a key factor in their anticancer effects. Extensive in vitro studies have evaluated their cytotoxicity against lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), LoVo (colon), and SKOV-3 (ovarian). The potency of these compounds is often influenced by the specific substituents on the phenyl ring at the 5-position and on the amino group at the 2-position of the thiadiazole core. For example, introducing an electron-withdrawing chlorine atom to the 5-phenyl ring has been shown to boost cytotoxic activity.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism for the anticancer activity of 5-phenyl-1,3,4-thiadiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Flow cytometry analyses have consistently shown that these compounds can cause cell cycle arrest at various phases, including the sub-G1, S, and G2/M phases, preventing cancer cell proliferation.

This cell cycle arrest is frequently followed by apoptosis. The induction of apoptosis is confirmed by several molecular indicators, including an increased Bax/Bcl-2 ratio, activation of caspases (such as caspase 3 and caspase 9), and DNA fragmentation. For example, certain derivatives have been shown to increase the population of early apoptotic cells by up to 15% and also induce necrosis.

| Cell Line | Effect | Mechanism |

| MCF-7 (Breast) | Cell cycle arrest in sub-G1 phase, Apoptosis. | 18-fold increase in apoptotic |

Investigation of Anti-inflammatory Mechanisms

Modulation of Inflammatory Mediators and Pathways

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their anti-inflammatory properties, demonstrating potential in modulating key inflammatory pathways. Studies on various substituted 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects in preclinical models. For instance, a series of 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats. researchgate.netsphinxsai.com Among the tested compounds, 2-p-aminophenyl-4-phenyl-5-imino-∆2-1,3,4-thiadiazole demonstrated the highest activity, with a percentage inhibition of 35.5%, suggesting a potent ability to suppress acute inflammation. sphinxsai.com

Further research into N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides also revealed fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov Similarly, a series of 2,6-diaryl-imidazo[2,1-b] mdpi.comarjonline.orgnih.govthiadiazole derivatives were synthesized and assessed for their anti-inflammatory effects. nih.gov Several of these compounds exhibited anti-inflammatory activity comparable or even superior to the standard drug, diclofenac, in the same animal model. nih.gov These findings indicate that the 1,3,4-thiadiazole nucleus is a viable pharmacophore for developing novel anti-inflammatory agents that likely exert their effects by interfering with the signaling cascades and mediator production involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Numerous studies have focused on 1,3,4-thiadiazole derivatives as potential COX inhibitors. Molecular docking studies have been employed to understand the theoretical bond interactions between these derivatives and the active sites of COX-1 and COX-2. nih.gov